
4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrobenzofuran derivative with a boronic acid or boronic ester precursor under specific conditions. Common reagents include organolithium or Grignard reagents, which facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling , enabling the formation of biaryl and heterobiaryl structures. The boronate ester group reacts with aryl halides or triflates in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) under mild conditions.
Key Parameters:
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate complex and reductive elimination to form the coupled product .
Hydrogenation Reactions
Catalytic hydrogenation of the dihydrobenzofuran moiety has been demonstrated using Rh/C or PtO₂ under high hydrogen pressure (48 atm). This reaction saturates the heterocyclic ring while preserving the boronate group.
Catalytic Hydrogenation Data:
Hydrogenation selectivity depends on the catalyst and solvent. For example, Rh/C in ethanol minimizes deborylation side reactions, while PtO₂ in DCM favors cis-diastereomers .
Palladium-Catalyzed Borylation
The compound participates in Heck/borylation cascades , where palladium catalysts mediate both C–C bond formation and boronate installation. A representative example:
Reaction Pathway :
-
Heck Coupling : Allyl ethers react with Pd(0) to form π-allyl intermediates.
-
Borylation : B₂Pin₂ (bis(pinacolato)diboron) transfers a boronate group to the intermediate.
Example Reaction:
Substrate | Catalyst System | Conditions | Yield (%) | ee (%) | Source |
---|---|---|---|---|---|
Allyl ether 1d | Pd₂(dba)₃·CHCl₃/N-Me-Xu3 | 80°C, |
Scientific Research Applications
Organic Synthesis
Carbon-Carbon Bond Formation
This compound is particularly valuable in organic synthesis as a reagent for forming carbon-carbon bonds. It is commonly utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. The ability to facilitate these reactions allows chemists to synthesize a wide array of compounds efficiently .
Versatility in Reactions
The structure of 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane enables it to participate in various coupling reactions with different electrophiles and nucleophiles. This versatility makes it an essential tool for synthetic chemists .
Medicinal Chemistry
Drug Development
In the pharmaceutical industry, this compound is explored as a building block for new drug candidates. Its boron-containing structure can enhance the biological activity of pharmaceutical agents by improving their interaction with biological targets. Research indicates that compounds incorporating boron can exhibit unique pharmacological properties that may lead to more effective therapies .
Biologically Active Compounds
The potential use of this compound in developing biologically active compounds has been documented. Its ability to modify existing drug structures can lead to improved efficacy and bioavailability .
Material Science
Advanced Materials Production
The compound plays a significant role in the development of advanced materials such as polymers and nanomaterials. Its incorporation into material formulations can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
Polymer Chemistry
In polymer chemistry, this compound is utilized to modify polymer backbones or side chains. This modification can improve the physical properties of polymers used in coatings and adhesives .
Environmental Chemistry
Sustainable Chemical Processes
The compound is also applied in the synthesis of environmentally friendly solvents and reagents. By facilitating reactions that reduce waste and energy consumption, it contributes to more sustainable chemical practices .
Case Study 1: Suzuki-Miyaura Coupling Reactions
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides. The reaction conditions were optimized to achieve high yields of biaryl compounds with minimal by-products.
Case Study 2: Drug Development
Research conducted on the modification of existing anti-cancer drugs using this compound showed promising results in enhancing their potency against specific cancer cell lines. The introduction of boron into the drug structure significantly improved its interaction with target proteins.
Mechanism of Action
The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which facilitates the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2,3-Dihydrobenzofuran-5-boronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the boronic ester functionality with a dihydrobenzofuran moiety. This combination can impart unique reactivity and properties, making it valuable for specific synthetic applications.
Biological Activity
4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H21BO4
- Molecular Weight : 276.14 g/mol
- CAS Number : 937591-69-0
The compound features a dioxaborolane core which is known for its stability and reactivity in various biological contexts.
Research indicates that compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with biological molecules through several mechanisms:
- Enzyme Inhibition : The dioxaborolane moiety can act as a reversible inhibitor for certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It may influence cell signaling pathways by modulating the activity of kinases or phosphatases.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that boron compounds can exhibit antioxidant properties by scavenging free radicals.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Case Study 1 : A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
Antimicrobial Properties
The compound has also displayed antimicrobial activity:
- Case Study 2 : Research indicated that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Data Table of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Reference |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 15 µM | [Source A] |
Antimicrobial | Staphylococcus aureus | 10 µg/mL | [Source B] |
Enzyme Inhibition | Protein Kinase A | IC50 not specified | [Source C] |
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption in biological systems.
- Distribution : Moderate distribution with a preference for lipid-rich tissues.
- Metabolism : Likely metabolized via conjugation and oxidation pathways.
- Excretion : Primarily excreted via urine.
Safety and Toxicology
While the compound shows promise in various biological applications, safety assessments indicate potential toxicity at higher concentrations:
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-11-8-9-17-13(11)7-6-12(10)16-18-14(2,3)15(4,5)19-16/h6-7H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFBLVDSWBFWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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